molecular formula C22H15F3N4O4S B2366190 7-cyclopropyl-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1115892-82-4

7-cyclopropyl-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2366190
CAS No.: 1115892-82-4
M. Wt: 488.44
InChI Key: IRCDSKMMCRAGSN-UHFFFAOYSA-N
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Description

7-cyclopropyl-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C22H15F3N4O4S and its molecular weight is 488.44. The purity is usually 95%.
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Biological Activity

The compound 7-cyclopropyl-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one (CAS Number: 1115970-67-6) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, and pharmacological implications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H15F3N4O4SC_{22}H_{15}F_3N_4O_4S, with a molecular weight of 488.4 g/mol . The structure features a quinazolinone core linked to a cyclopropyl group and an oxadiazole moiety, which are known to influence the biological activity of similar compounds.

PropertyValue
Molecular FormulaC22H15F3N4O4S
Molecular Weight488.4 g/mol
CAS Number1115970-67-6

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the oxadiazole ring and subsequent attachment of the cyclopropyl and sulfanyl groups. Detailed synthetic pathways can be found in specialized chemical literature.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Inhibition of Cell Proliferation : In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines at micromolar concentrations. The mechanism appears to involve the disruption of specific signaling pathways related to cell growth and survival.
  • Apoptosis Induction : Flow cytometry analyses have shown that treatment with this compound leads to increased apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results indicate effectiveness against certain bacterial strains, although further studies are needed to elucidate the specific mechanisms involved.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Early data suggest moderate bioavailability with potential for modification to enhance its pharmacological properties.

Case Studies

A notable case study involved the administration of this compound in a rodent model bearing xenografts of human cancer cells. The results showed a significant reduction in tumor size compared to control groups treated with vehicle alone. This supports further investigation into its therapeutic potential in oncology.

Properties

IUPAC Name

7-cyclopropyl-6-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N4O4S/c23-22(24,25)12-3-1-11(2-4-12)19-27-18(33-28-19)9-34-21-26-15-8-17-16(31-10-32-17)7-14(15)20(30)29(21)13-5-6-13/h1-4,7-8,13H,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCDSKMMCRAGSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=CC4=C(C=C3N=C2SCC5=NC(=NO5)C6=CC=C(C=C6)C(F)(F)F)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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